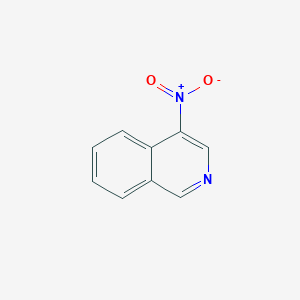

4-Nitroisoquinoline

Descripción

Significance of the Isoquinoline (B145761) Scaffold in Chemical Sciences

The isoquinoline scaffold is a privileged structure in chemistry, meaning it is a molecular framework that frequently appears in biologically active compounds. wikipedia.org It is a structural isomer of quinoline, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This heterocyclic system is the core of an extensive family of natural alkaloids, such as papaverine (B1678415) and berberine, which are often derived biosynthetically from the amino acid tyrosine. wikipedia.orgaalto.fi

The prevalence of the isoquinoline moiety in nature has inspired its widespread use in medicinal chemistry. organicreactions.org Compounds containing this scaffold have demonstrated a broad spectrum of pharmacological activities. The development of synthetic routes to isoquinoline and its derivatives has been a major focus in organic chemistry. Several classic name reactions are dedicated to this purpose, including:

The Bischler-Napieralski Reaction (1893): An intramolecular cyclization of β-arylethylamides to form dihydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.orgjk-sci.comresearchgate.net

The Pomeranz-Fritsch Reaction (1893): The acid-catalyzed synthesis of isoquinolines from the cyclization of benzalaminoacetals. thermofisher.comacs.orgwikipedia.org

The Pictet-Spengler Reaction (1911): The condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. organicreactions.orgdepaul.eduwikipedia.org

These foundational methods, along with modern advancements, have made a vast array of substituted isoquinolines accessible for research and development. mdpi.com

Role of Nitroaromatic Compounds in Organic Synthesis and Medicinal Chemistry

Nitroaromatic compounds are a crucial class of chemicals that serve as versatile intermediates in industrial and laboratory synthesis. guidechem.com Their importance stems from the electronic properties of the nitro group (-NO₂) and its ability to be transformed into a wide range of other functional groups. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for certain reactions and is itself a key functional component in some materials.

In organic synthesis, the nitro group is prized for its facile conversion into other functionalities, most notably the amino group (-NH₂) through reduction. This transformation is fundamental to the industrial production of aromatic amines, which are precursors to dyes, polymers, and pesticides. Beyond reduction, the nitro group can participate in or facilitate various other reactions, making nitroaromatics valuable starting materials for complex molecular construction. researchgate.netnih.gov In medicinal chemistry, the nitro group is a feature in several drug molecules, and its presence can significantly influence a compound's biological activity.

Historical Context and Evolution of 4-Nitroisoquinoline Research

The story of this compound research is intrinsically linked to the history of its parent scaffold. Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp. wikipedia.org Shortly after, the foundational synthetic methods for creating the isoquinoline core, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, were discovered in 1893. wikipedia.orgthermofisher.comwikipedia.org These developments were followed by the Pictet-Spengler reaction in 1911, expanding the toolkit for chemists to build this important heterocyclic system. organicreactions.orgwikipedia.org

With access to the basic isoquinoline structure secured, research began to explore its functionalization. The direct nitration of isoquinoline is a known method to produce nitroisoquinolines. However, this reaction can suffer from poor selectivity, yielding a mixture of isomers, including this compound, 5-nitroisoquinoline (B18046), and 8-nitroisoquinoline (B1594253). google.comorgsyn.org This challenge highlighted the need for more controlled and regioselective synthetic methods.

Early academic work, such as a 1940 study by Bergstrom and Rodda, investigated the preparation and properties of various 4-substituted isoquinolines, laying the groundwork for understanding the chemistry at this specific position. acs.org Later research, aimed at synthesizing more complex heterocyclic systems, also explored derivatives of this compound. For example, attempts were made to synthesize 3-chloro-4-nitroisoquinoline as a key intermediate for thiazoloisoquinolines. cdnsciencepub.com The evolution of synthetic chemistry has continued to provide new routes to this compound, such as the ipso-nitration of isoquinoline-4-boronic acid derivatives, which offers greater control over the position of the nitro group. chemicalbook.com This progression from non-selective nitration to regioselective modern syntheses reflects the broader development of organic chemistry toward more precise and efficient molecular construction.

Table 2: Spectroscopic Data for this compound

| Type | Data |

| ¹H-NMR | Spectroscopic data for this compound have been reported. scribd.com |

| ¹³C-NMR | Spectroscopic data for this compound have been reported. scribd.com |

| IR | The IR spectrum of a sample is expected to be identical with that of a reference standard. chemicalbook.in |

| LC-MS | The retention time of the major peak in a chromatogram corresponds to that of a standard preparation. chemicalbook.in |

Sources: chemicalbook.inscribd.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-6-10-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKGNSYZTHMDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455350 | |

| Record name | 4-Nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36073-93-5 | |

| Record name | 4-Nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36073-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitroisoquinoline and Its Precursors

Direct Nitration Strategies

Direct nitration of the isoquinoline (B145761) ring system is a common approach to introduce a nitro group. However, the regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the nitrating agent.

Electrophilic Aromatic Nitration of Isoquinoline

The introduction of a nitro group onto the isoquinoline skeleton via electrophilic aromatic substitution is a well-established method. The choice of nitrating agent and reaction conditions plays a crucial role in determining the position of nitration.

The reaction of isoquinoline with a mixture of nitric acid and acetic anhydride (B1165640) can lead to the formation of 4-nitroisoquinoline. scribd.com This method offers a pathway to the C-4 isomer, which is not typically favored under standard mixed acid (H₂SO₄/HNO₃) conditions. The reaction proceeds through the formation of acetyl nitrate (B79036), a potent nitrating agent. A general procedure, adapted from the nitration of similar aromatic systems, involves the careful addition of a solution of fuming nitric acid in a mixture of glacial acetic acid and acetic anhydride to a solution of isoquinoline in acetic anhydride, while maintaining a controlled temperature. orgsyn.org The reaction mixture is typically allowed to stand at room temperature before being warmed to facilitate the reaction, followed by quenching in ice water to precipitate the product. orgsyn.org

A more efficient, albeit related, method involves the use of dinitrogen pentoxide in the presence of a hydrogensulfite adduct, which has been reported to yield this compound in a 42% yield. thieme-connect.de

Table 1: Representative Reaction Conditions for the Nitration of Isoquinoline with Nitric Acid/Acetic Anhydride Systems

| Reagents | Solvent(s) | Temperature | Yield of this compound | Reference |

| Fuming HNO₃, Acetic Anhydride, Acetic Acid | Acetic Anhydride | 15-20°C, then 50°C | Not explicitly reported | orgsyn.org |

| Dinitrogen Pentoxide, Hydrogensulfite Adduct | Not specified in the provided context | Not specified in the provided context | 42% | thieme-connect.de |

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) has emerged as a mild and effective reagent for the nitration of aromatic compounds. nih.govnih.govresearchgate.net This Lewis acid catalyst can facilitate nitration under less harsh conditions compared to traditional mixed acids. nih.gov In a typical procedure, the aromatic substrate is treated with bismuth(III) nitrate pentahydrate in a suitable solvent, such as dichloromethane, often in the presence of an activating agent like thionyl chloride or acetic anhydride. nih.govnih.gov The reaction generally proceeds at room temperature or with gentle heating. nih.govnih.gov While a specific procedure for the synthesis of this compound using this method is not detailed in the provided search results, the general applicability of this reagent to aromatic nitration suggests its potential for this transformation. nih.govnih.govresearchgate.net The regioselectivity would likely be influenced by the specific reaction conditions employed.

Table 2: General Conditions for Bismuth(III) Nitrate Pentahydrate Mediated Aromatic Nitration

| Aromatic Substrate | Co-reagent(s) | Solvent | Temperature | General Yield Range | Reference(s) |

| Various Aromatic Compounds | Thionyl Chloride | Dichloromethane | Room Temperature | Moderate to High | nih.gov |

| Anilines | Acetic Anhydride | Dichloromethane | Mild Reflux | 50-96% (ortho-nitro) | nih.gov |

Regioselective Considerations in Isoquinoline Nitration

The regioselectivity of the electrophilic nitration of isoquinoline is a critical aspect of its synthesis. Under strongly acidic conditions, such as with a mixture of fuming nitric acid and concentrated sulfuric acid, nitration predominantly occurs at the C-5 and C-8 positions of the benzene (B151609) ring. thieme-connect.de This is attributed to the deactivating effect of the protonated nitrogen atom on the pyridine (B92270) ring, directing the electrophile to the carbocyclic ring. scribd.com However, the use of nitric acid in acetic anhydride allows for the formation of this compound, indicating a shift in regioselectivity under these conditions. scribd.comthieme-connect.de This change is likely due to the different nature of the nitrating species and the reaction mechanism, which may involve an addition-elimination pathway on the pyridine ring.

Nitration of Substituted Isoquinolines to Access this compound Derivatives

The synthesis of this compound derivatives can also be achieved by the nitration of appropriately substituted isoquinoline precursors. For instance, the nitration of 3-chloroisoquinoline (B97870) has been investigated as a potential route to 3-chloro-4-nitroisoquinoline, a precursor for further functionalization. researchgate.net Similarly, the nitration of 4-bromo-1-methylisoquinoline (B35474) has been reported, leading to the introduction of a nitro group, which can subsequently be transformed into other functional groups. researchgate.net A patent describes a process where isoquinoline is nitrated to produce this compound, which is then brominated to yield 4-nitro-8-bromo-isoquinoline, highlighting the utility of nitrated isoquinolines as intermediates. google.com

Indirect Synthetic Pathways to this compound

Indirect methods for the synthesis of this compound, while less common, offer alternative routes, particularly when direct nitration is problematic or yields are low. One plausible indirect pathway involves the chemical transformation of 4-aminoisoquinoline (B122460). Although not explicitly detailed for the nitro derivative in the provided search results, a common strategy for introducing a nitro group from an amino group is the Sandmeyer reaction. This would involve the diazotization of 4-aminoisoquinoline with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment of the resulting diazonium salt with a nitrite salt in the presence of a copper catalyst.

Another potential indirect route could start from isoquinoline-N-oxide. The N-oxide functionality can activate the C-4 position towards nucleophilic attack. While the direct nitration of isoquinoline-N-oxide to this compound-N-oxide is not explicitly described, the synthesis of other 4-substituted isoquinoline-N-oxides is known. rsc.orgprepchem.com Subsequent deoxygenation of the N-oxide would yield the desired this compound.

Transformation of Halogenated Nitroisoquinolines

The synthesis of this compound and its derivatives often relies on the use of halogenated isoquinolines as versatile starting materials. These methods involve either the nitration of a pre-existing halo-isoquinoline or the halogenation of a nitroisoquinoline, followed by subsequent transformations.

One key strategy is the direct nitration of a halogenated isoquinoline. For instance, 4-chloroisoquinoline (B75444) can be nitrated to produce 4-chloro-5-nitroisoquinoline. chemicalbook.com However, attempts to nitrate 3-chloroisoquinoline to obtain the corresponding 3-chloro-4-nitroisoquinoline have been reported as unsuccessful, highlighting the regiochemical challenges of these reactions. cdnsciencepub.com A more successful route involves the bromination of isoquinoline at the 5-position, followed by nitration, which selectively yields 5-bromo-8-nitroisoquinoline. researchgate.net

Another important approach involves the halogenation of a nitro-substituted isoquinoline core. The synthesis of 4-bromo-5-nitroisoquinolin-1-one is achieved through the bromination of 5-nitroisoquinolin-1-one. rsc.org This resulting halogenated nitroisoquinoline is a valuable intermediate. While stable enough for isolation, its utility shines in subsequent coupling reactions. Protecting the lactam functionality, for example as 1-methoxy or 1-benzyloxy derivatives, enables high-yield Stille, Suzuki, and Buchwald–Hartwig couplings. rsc.org These reactions allow for the introduction of a wide array of substituents at the 4-position, demonstrating the synthetic flexibility afforded by these halogenated precursors. For example, the palladium-catalyzed Suzuki coupling of 1-benzyloxy-4-bromo-5-nitroisoquinoline with various arylboronic acids proceeds in high yields, accommodating both electron-donating and sterically hindered groups. rsc.org

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Nitroisoquinolin-1-one | Br₂, Acetic Acid | 4-Bromo-5-nitroisoquinolin-1-one | High | rsc.org |

| 1-Benzyloxy-4-bromo-5-nitroisoquinoline | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 1-Benzyloxy-4-aryl-5-nitroisoquinoline | High | rsc.org |

| Isoquinoline | 1. Bromination (at C5) 2. Nitration | 5-Bromo-8-nitroisoquinoline | N/A | researchgate.net |

| 3-Chloroisoquinoline | Nitration | (Unsuccessful for 3-chloro-4-nitroisoquinoline) | N/A | cdnsciencepub.com |

Cyclization Reactions Leading to the this compound Core

Constructing the isoquinoline skeleton through cyclization offers a powerful alternative for accessing specifically substituted derivatives, including precursors to this compound. These methods often build the ring system in a way that strategically places a functional group, typically a halogen, at the C4 position for subsequent conversion.

A modern approach involves the electrophile-mediated cyclization of 2-alkynylbenzaldoximes. thieme-connect.de In this method, the 2-alkynylbenzaldoxime undergoes a 6-endo-dig cyclization when treated with an electrophile such as bromine. This reaction proceeds through an isoquinoline-N-oxide intermediate, which is then deoxygenated in the presence of carbon disulfide (CS₂) to furnish 4-bromo-3-alkylisoquinolines in good to high yields. thieme-connect.de The resulting 4-bromo derivative is a direct precursor that can be further functionalized.

Similarly, the intramolecular cyclization of ortho-alkynyl benzyl (B1604629) azides in the presence of a palladium catalyst, a bromine source, and an additive provides a pathway to 4-bromoisoquinolinone derivatives. google.com Another related method is the treatment of N-(o-arylethynyl)benzyl p-toluenesulfonamides with molecular iodine, which facilitates a cyclization to produce 3-aryl-4-iodoisoquinolines. researchgate.net

While many cyclization strategies yield halogenated precursors, a notable direct synthesis of this compound itself has been developed to overcome the poor regioselectivity of standard nitration. Direct nitration of isoquinoline with fuming nitric acid and sulfuric acid gives almost exclusively 5-nitroisoquinoline (B18046) (90%) and 8-nitroisoquinoline (B1594253) (10%). thieme-connect.deuomustansiriyah.edu.iq A significant improvement for accessing the 4-isomer involves reacting isoquinoline with dinitrogen pentoxide. This process forms a 2-nitroisoquinolinium nitrate adduct, which, upon reaction with a hydrogensulfite addition, leads to the formation of this compound in a 42% yield. thieme-connect.de Another method involves the ipso-nitration of isoquinoline-4-boronic acid using bismuth (III) nitrate pentahydrate, which provides this compound in a 68% yield. chemicalbook.com

| Methodology | Precursor | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Direct Nitration | Isoquinoline | Fuming HNO₃, concd H₂SO₄, 0°C | 5-Nitroisoquinoline + 8-Nitroisoquinoline | 90% + 10% | thieme-connect.de |

| Adduct Nitration | Isoquinoline | Dinitrogen pentoxide, then hydrogensulfite | This compound | 42% | thieme-connect.de |

| Ipso-Nitration | Isoquinoline-4-boronic acid | Bismuth (III) nitrate pentahydrate, Benzene, 70-80°C | This compound | 68% | chemicalbook.com |

| Cyclization-Deoxygenation | 2-Alkynylbenzaldoxime | Br₂, NaHCO₃, CS₂, DMF | 4-Bromo-3-alkylisoquinoline | Good to High | thieme-connect.de |

| Cyclization | o-Alkynyl benzyl azide | Pd catalyst, Bromine source | 4-Bromoisoquinolinone | N/A | google.com |

Chemical Reactivity and Mechanistic Studies of 4 Nitroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring in isoquinoline (B145761) is further enhanced by the nitro group at the C4 position. rsc.org This makes the molecule susceptible to attack by nucleophiles, primarily through the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org In this pathway, a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, before a leaving group is displaced to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

A particularly important class of SNAr reactions for 4-nitroisoquinoline is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). This reaction allows for the formal substitution of a hydrogen atom, which is typically not a leaving group. organic-chemistry.org The VNS methodology involves a nucleophile carrying a leaving group. After the initial addition to the electron-deficient ring, a β-elimination of the leaving group from the intermediate σ-adduct occurs, leading to the substituted product. kuleuven.be

This compound can be directly aminated using hydroxylamine (B1172632) in the presence of a base like potassium hydroxide (B78521). rsc.orgrsc.org This reaction proceeds via the VNS mechanism to yield 1-amino-4-nitroisoquinoline. rsc.org The process is noted for its straightforward work-up procedure, which can yield an almost pure product directly. rsc.orgresearchgate.net The reaction is typically performed in methanol (B129727) with potassium hydroxide as the base. rsc.org

Another effective reagent for the VNS amination of this compound is 4-amino-1,2,4-triazole. rsc.orgresearchgate.net This method often provides better yields of the aminated product compared to using hydroxylamine. rsc.orgresearchgate.net The reaction is generally carried out in dimethyl sulfoxide (B87167) (DMSO) with potassium tert-butoxide as the base under an inert atmosphere. rsc.org

| Aminating Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Hydroxylamine | 1-Amino-4-nitroisoquinoline | 42% | rsc.org |

| 4-Amino-1,2,4-triazole | 1-Amino-4-nitroisoquinoline | 62% | rsc.org |

The VNS amination of this compound occurs with high regioselectivity, exclusively at the C1 position. rsc.orgrsc.orgresearchgate.net This position is ortho to the electron-withdrawing nitro group. In VNS reactions of 4-substituted nitroarenes, the substitution generally occurs at the position ortho to the nitro group. organic-chemistry.org The strong electron-withdrawing nature of the nitro group activates the C1 position for nucleophilic attack, stabilizing the intermediate Meisenheimer complex through resonance. This directs the incoming nucleophile to this specific site. rsc.orgntnu.no Studies involving other nucleophiles, such as the dichloromethyl carbanion generated from chloroform (B151607), also confirm that substitution occurs at the C1 position, forming 1-(dichloromethyl)-4-nitroisoquinoline. ntnu.no

The reaction of this compound with nucleophiles begins with the addition of the nucleophile to an electron-deficient carbon atom. ntnu.no In the case of VNS reactions, this addition is followed by the elimination of a leaving group from the nucleophile to regenerate the aromatic system. organic-chemistry.org For instance, the reaction with the carbanion from chloroform involves the addition of the -CHCl2 carbanion to the C1 position of this compound, followed by the elimination of HCl from the intermediate adduct. kuleuven.bentnu.no

In a broader context, nucleophilic attack on nitro-activated aza-aromatics can lead to different outcomes depending on the position of attack and the reaction conditions. For example, in the related compound 5-nitroisoquinoline (B18046), nucleophilic addition can occur at the ortho (C6) and para (C8) positions relative to the nitro group. nih.gov The subsequent transformation of the resulting σ-adduct determines the final product, which can involve either direct aromatization by an external oxidant or an internal redox process leading to the elimination of water and formation of a nitroso compound. nih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 4-aminoisoquinoline (B122460). The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.orgresearchgate.net This conversion is valuable as it transforms an electron-withdrawing group into an electron-donating group, significantly altering the chemical properties of the isoquinoline ring. A variety of reagents and conditions can be employed for this purpose. wikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of aromatic nitro groups, which are applicable to this compound, include catalytic hydrogenation and the use of metals in acidic media or specific reducing agents like tin(II) chloride. researchgate.netcommonorganicchemistry.com

| Reagent/System | Description | Reference |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation with palladium on carbon is a highly efficient method for reducing both aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation with Raney nickel is also effective and is often preferred when trying to avoid the dehalogenation of aryl halides. | commonorganicchemistry.com |

| Fe/Acid (e.g., HCl, Acetic Acid) | Iron metal in an acidic medium is a classic and widely used method for the large-scale reduction of nitroaromatics. | wikipedia.org |

| SnCl₂ | Tin(II) chloride provides a mild method for reducing nitro groups to amines, often used when other reducible functional groups are present. | researchgate.netcommonorganicchemistry.com |

| Zn/Acid (e.g., Acetic Acid) | Zinc dust under acidic conditions offers another mild option for the reduction. | commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | This reagent can be used for the reduction of nitroaromatics. | wikipedia.org |

Catalytic Hydrogenation

Catalytic hydrogenation is a primary method for the reduction of the nitro group in this compound, leading to the formation of 4-aminoisoquinoline. smolecule.comnih.gov This transformation is a key step in the synthesis of various substituted isoquinoline derivatives. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in a suitable solvent under a hydrogen atmosphere. frontiersin.orgpublish.csiro.au The efficiency and selectivity of the hydrogenation can be influenced by reaction parameters such as temperature, pressure, and the choice of catalyst and solvent. nih.govnih.govmdpi.comosti.gov For instance, the reduction of nitroarenes can be achieved at temperatures ranging from room temperature to 100°C and hydrogen pressures from atmospheric to 100 atm. mdpi.com In some cases, the reduction of the heterocyclic ring can also occur, particularly under harsh conditions. orgsyn.org

Table 1: Catalytic Hydrogenation of Nitroquinolines

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

| Pd/C | 2-(3-chlorophenyl)-4-nitroquinoline | 2-(3-chlorophenyl)-4-aminoquinoline | H₂, Pd/C | 42% | frontiersin.org |

| Raney Nickel | 8-nitroquinoline | 8-aminoquinoline | H₂, Acetone | 69% | publish.csiro.au |

| Ni/meso-SiO₂ | Quinoline | 1,2,3,4-Tetrahydroquinoline | 10 bar H₂, 60°C, 24h, iPrOH/H₂O | - | nih.gov |

Reductions with Other Reducing Agents

Besides catalytic hydrogenation, the nitro group of this compound can be effectively reduced using various chemical reducing agents. These methods offer alternatives that may be more suitable for specific laboratory settings or for substrates with functional groups sensitive to catalytic hydrogenation conditions.

Commonly employed reducing agents include metals in acidic media, such as iron powder in acetic acid, and metal salts like tin(II) chloride (SnCl₂) in hydrochloric acid. frontiersin.orgpublish.csiro.aulookchem.comcommonorganicchemistry.com The reduction of 2-(3-chlorophenyl)-4-nitroquinoline to the corresponding amine has been achieved in 85% yield using SnCl₂ in concentrated HCl and ethanol, and in 88% yield using iron and ammonium (B1175870) chloride in ethanol. frontiersin.org Sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite, is another effective reagent for the reduction of aromatic nitro compounds to their corresponding amines under mild conditions. umich.eduresearchgate.netgoogle.comorganic-chemistry.org

Table 2: Reduction of Nitroquinolines with Various Reagents

| Reducing Agent | Substrate | Product | Conditions | Yield | Reference |

| SnCl₂/HCl | 2-(3-chlorophenyl)-4-nitroquinoline | 2-(3-chlorophenyl)-4-aminoquinoline | Ethanol | 85% | frontiersin.org |

| Fe/NH₄Cl | 2-(3-chlorophenyl)-4-nitroquinoline | 2-(3-chlorophenyl)-4-aminoquinoline | Ethanol | 88% | frontiersin.org |

| Fe/Acetic Acid | 2-methyl-8-nitroquinoline | 2-methyl-8-aminoquinoline | 60-70°C | 89% | publish.csiro.au |

| Sodium Hydrosulfite | N-nitroso-1,2,3,4-tetrahydroisoquinoline | N-amino-1,2,3,4-tetrahydroisoquinoline | Aqueous base | 54% | umich.edu |

Formation of Amino- and Nitroso-Isoquinoline Derivatives

The reduction of this compound is a direct pathway to 4-aminoisoquinoline, a versatile intermediate in the synthesis of various biologically active molecules and functional materials. nih.govnih.govsigmaaldrich.comchemicalbook.com Beyond simple reduction, the resulting 4-aminoisoquinoline can be further functionalized. For example, treatment of 5-aminoisoquinoline (B16527) with potassium thiocyanate (B1210189) and bromine in acetic acid has been explored for the synthesis of thiocyanato derivatives, although in this specific case, the 8-thiocyanato isomer was unexpectedly formed. arkat-usa.org This highlights the potential for further derivatization of the aminoisoquinoline core.

The formation of nitroso derivatives from nitroquinolines can also occur under specific reaction conditions. For instance, in oxidative nucleophilic substitution of hydrogen (SNH) reactions on 5-nitroisoquinoline, both nitro and nitroso derivatives have been observed. nih.gov

Electrophilic Reactions and Derivatization

The isoquinoline ring system is susceptible to electrophilic substitution, although the presence of the electron-withdrawing nitro group at the 4-position significantly deactivates the ring towards such reactions. In unsubstituted isoquinoline, electrophilic substitution, such as nitration and bromination, preferentially occurs at the 5- and 8-positions of the benzene (B151609) ring. thieme-connect.deuomustansiriyah.edu.iq

However, the nitration of this compound itself has been reported to yield 4,5-dinitroisoquinoline (B14330686) when using potassium nitrate (B79036) in concentrated sulfuric acid at 75°C. thieme-connect.de This indicates that under forcing conditions, further substitution is possible. Similarly, the bromination of isoquinoline can be achieved using reagents like N-bromosuccinimide (NBS) in strong acids such as sulfuric acid or trifluoromethanesulfonic acid. thieme-connect.comwikipedia.orgorgsyn.org The application of these methods to this compound would be expected to require harsh conditions due to the deactivating effect of the nitro group.

Table 3: Electrophilic Substitution of Isoquinoline Derivatives

| Reaction | Substrate | Reagents | Product | Conditions | Reference |

| Nitration | Isoquinoline | Fuming HNO₃, concd H₂SO₄ | 5-Nitroisoquinoline & 8-Nitroisoquinoline (B1594253) | 0°C | thieme-connect.de |

| Nitration | This compound | KNO₃, concd H₂SO₄ | 4,5-Dinitroisoquinoline | 75°C | thieme-connect.de |

| Bromination | Isoquinoline | NBS, H₂SO₄ | 5-Bromoisoquinoline | Room Temp | thieme-connect.com |

Reaction with Carbon Nucleophiles (e.g., Chloroform)

The electron-deficient nature of the this compound ring system makes it susceptible to attack by nucleophiles, including carbon-based nucleophiles. The reaction of 4-nitroquinoline (B1605747) 1-oxide with potassium cyanide has been documented, leading to substitution products. jst.go.jpcapes.gov.brresearchgate.netjst.go.jp This suggests that this compound itself would be reactive towards strong nucleophiles.

A specific example of a reaction with a carbon nucleophile involves the vicarious nucleophilic substitution (VNS) of a substituted this compound with chloroform (CHCl₃) in the presence of a strong base like potassium t-butoxide. While the specific substrate was not this compound itself, this reaction demonstrates a pathway for the introduction of a dichloromethyl group onto the isoquinoline ring. Furthermore, reactions of cyano-substituted isoquinolines with Grignard reagents have been reported, indicating the potential for this compound to react with such powerful carbon nucleophiles, likely involving addition to the C=N bond or substitution of the nitro group. jst.go.jpmasterorganicchemistry.compressbooks.pubmasterorganicchemistry.com

Oxidative Transformations

The oxidation of the isoquinoline ring system can lead to different products depending on the substituents present and the oxidizing agent used. For instance, the oxidation of isoquinoline with alkaline potassium permanganate (B83412) (KMnO₄) results in the cleavage of both rings, yielding a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. mdpi.comjst.go.jpshahucollegelatur.org.in However, in the case of 5-nitroisoquinoline, oxidation with KMnO₄ has been reported to selectively oxidize the pyridine ring. shahucollegelatur.org.in This suggests that the electron-withdrawing nitro group deactivates the benzene ring towards oxidation, making the pyridine ring the more susceptible site. Consequently, the oxidation of this compound with strong oxidizing agents like potassium permanganate would be expected to primarily affect the pyridine portion of the molecule. The use of peroxy acids can also lead to the formation of N-oxides. researchgate.net

Derivatization and Functionalization Strategies Based on 4 Nitroisoquinoline

Synthesis of Substituted 4-Nitroisoquinoline Derivatives

The modification of the this compound core through the introduction of various functional groups is a key strategy for creating a library of novel compounds. These reactions leverage both the inherent reactivity of the isoquinoline (B145761) ring and the activating effects of the nitro substituent.

The introduction of halogen atoms onto the this compound framework provides crucial intermediates for further synthetic manipulations, particularly for cross-coupling reactions. Electrophilic aromatic substitution on the isoquinoline ring is influenced by the deactivating nature of the nitrogen atom and the nitro group. Consequently, substitution typically occurs on the carbocyclic (benzene) ring.

A notable example is the bromination of this compound, which proceeds to yield 8-bromo-4-nitroisoquinoline. google.com This reaction highlights the regioselectivity of halogenation on the electron-deficient ring system, providing a handle for subsequent functionalization at the C-8 position. google.com

| Reaction | Starting Material | Reagent(s) | Product | Reference(s) |

| Bromination | This compound | Bromine | 8-Bromo-4-nitroisoquinoline | google.com |

The introduction of alkyl and aryl groups to the this compound skeleton can be achieved through several modern synthetic methods. These strategies are critical for building molecular complexity and exploring structure-activity relationships in medicinal chemistry.

One powerful method for functionalization is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction has been successfully applied to this compound for amination at the C-1 position using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole. researchgate.net This demonstrates the susceptibility of the electron-deficient pyridine (B92270) ring to nucleophilic attack, a direct consequence of the nitro group's electronic influence. researchgate.net

Palladium-catalyzed C-H arylation represents another key strategy. While direct arylation of this compound itself is not extensively detailed, studies on related nitro-heterocycles provide significant insights. For instance, 3-nitropyridine (B142982) undergoes highly selective C-H arylation at the C-4 position. nih.gov Similarly, 5-nitroisoquinoline (B18046) is selectively arylated at the C-6 position. nih.gov These examples underscore the potential for regioselective palladium-catalyzed C-H functionalization on the this compound core.

Furthermore, modern metal-free approaches have been developed for the C-4 alkylation of the parent isoquinoline ring via a temporary dearomatization strategy, suggesting potential pathways for the direct introduction of alkyl groups onto the this compound system. nih.gov

| Strategy | Substrate | Reagent(s) / Conditions | Product Type | Position | Reference(s) |

| Vicarious Nucleophilic Substitution (VNS) | This compound | Hydroxylamine, Base | 1-Amino-4-nitroisoquinoline | C-1 | researchgate.net |

| C-H Arylation (by analogy) | 5-Nitroisoquinoline | Aryl Halide, Pd(OAc)₂, Ligand, Base | 6-Aryl-5-nitroisoquinoline | C-6 | nih.gov |

| C-4 Alkylation (on isoquinoline) | Isoquinoline | Benzoic acid, Vinyl ketone | 4-Alkylisoquinoline | C-4 | nih.gov |

The synthesis of carbaldehyde and carboxylic acid derivatives of this compound introduces functional groups that are valuable for further derivatization, such as in the formation of imines, hydrazones, or amides.

A common route to isoquinoline-1-carboxaldehydes involves the oxidation of a 1-methyl group. For example, 4-bromo-1-methyl-5-nitroisoquinoline can be oxidized using selenium dioxide to produce 4-bromo-5-nitroisoquinoline-1-carbaldehyde. researchgate.net This method is applicable to the synthesis of this compound derivatives bearing an aldehyde at the C-1 position, provided the corresponding 1-methyl precursor is available.

The synthesis of carboxylic acid derivatives can be accomplished via palladium-catalyzed carbonylation of a halo-substituted this compound. In a documented procedure, 4-nitro-8-bromo-isoquinoline undergoes a carbonylation reaction in the presence of a palladium catalyst and methanol (B129727) to generate methyl this compound-8-carboxylate. google.com This ester can then be hydrolyzed to the corresponding carboxylic acid if desired.

| Transformation | Precursor | Reagent(s) / Conditions | Product | Reference(s) |

| Aldehyde Synthesis | 4-Bromo-1-methyl-5-nitroisoquinoline | Selenium dioxide (SeO₂) | 4-Bromo-5-nitroisoquinoline-1-carbaldehyde | researchgate.net |

| Carboxylic Acid Ester Synthesis | 4-Nitro-8-bromo-isoquinoline | CO, Methanol, Pd catalyst | Methyl this compound-8-carboxylate | google.com |

Construction of Complex Polycyclic Systems

Beyond simple substitution, the this compound scaffold can be employed as a building block for the synthesis of elaborate polycyclic and fused heterocyclic systems. These reactions involve the formation of one or more new rings onto the existing framework.

Annulation reactions, which involve the construction of a new ring onto a pre-existing one, are fundamental in the synthesis of complex polycyclic molecules. Cycloaddition reactions are a prominent class of annulations used for this purpose.

A relevant example is the palladium-catalyzed dearomative [3+2] cycloaddition, which has been demonstrated on 5-nitroisoquinoline. docksci.comamazonaws.com This type of reaction involves the participation of the nitro-substituted ring as a π-system, leading to the formation of a new five-membered ring fused to the isoquinoline core. Such strategies highlight the potential of this compound to act as a precursor for novel fused-ring systems through controlled cycloaddition pathways.

Intramolecular [4+2] cycloadditions (Diels-Alder reactions) are also a powerful tool for constructing polycyclic systems from N-heterocycles, although specific examples starting from this compound are not prevalent. The general strategy involves a diene and a dienophile tethered to the same molecule, which upon heating, cyclize to form a new six-membered ring. mdpi.com

| Reaction Type | Substrate (Analogue) | Key Feature | Product Type | Reference(s) |

| [3+2] Cycloaddition | 5-Nitroisoquinoline | Pd-catalyzed dearomative annulation | Fused polycyclic system | docksci.comamazonaws.com |

| Intramolecular [4+2] Cycloaddition | Substituted Pyridazine | Thermally induced Diels-Alder | Fused benzonitrile | mdpi.com |

Ring transformation reactions involve the rearrangement, cleavage, or modification of the atoms within the heterocyclic core itself. These reactions can lead to fundamentally different heterocyclic or carbocyclic structures.

While drastic transformations of the this compound ring are not commonly reported, examples from related systems illustrate the possibilities. For instance, highly strained polycyclic aromatic systems derived from 4-bromoisoquinoline (B23445) have been shown to undergo thermal or hydrolytic opening of the pyridine ring. researchgate.net This process transforms the isoquinoline moiety into a different functionalized polycyclic aromatic structure. researchgate.net

In other N-heterocyclic systems like pyrimidines, reactions with nucleophiles can lead to "degenerate ring transformations," where an atom from the nucleophile is incorporated into the ring, expelling an original ring atom. wur.nl Ring contractions, where a six-membered ring is converted into a five-membered one, are also known. wur.nl These precedents suggest that under specific conditions, the this compound skeleton could potentially undergo similar profound structural reorganizations.

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance. wikipedia.org These reactions typically involve the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Stille couplings) or coordination with an amine (in Buchwald-Hartwig amination), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. wikipedia.orgwikipedia.org

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govscielo.org.mx This reaction is widely utilized due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

In the context of this compound derivatization, the Suzuki coupling has been successfully applied to protected 4-bromo-5-nitroisoquinoline (B183170) substrates. Following the protection of the isoquinolin-1-one as a 1-methoxy or 1-benzyloxy derivative, the resulting 4-bromo compound readily participates in Suzuki coupling with various arylboronic acids. researchgate.net These reactions proceed in high yields and demonstrate a notable tolerance for both sterically hindered and electronically diverse arylboronic acids. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 1-Alkoxy-4-bromo-5-nitroisoquinoline | Arylboronic Acid | Palladium Catalyst/Base | 1-Alkoxy-4-aryl-5-nitroisoquinoline | High |

The Stille coupling reaction facilitates carbon-carbon bond formation through the reaction of an organohalide with an organostannane reagent, catalyzed by a palladium complex. wikipedia.orgharvard.edu A key advantage of the Stille reaction is the stability of organostannanes and their compatibility with a wide range of functional groups. libretexts.org

Similar to the Suzuki coupling, the Stille reaction has been effectively employed for the derivatization of protected 4-bromo-5-nitroisoquinolines. The 1-methoxy and 1-benzyloxy protected forms of 4-bromo-5-nitroisoquinoline undergo efficient Stille coupling with various organostannanes. researchgate.net This method provides a reliable route to 4-aryl-5-nitroisoquinoline derivatives, further expanding the synthetic toolbox for modifying this heterocyclic system.

| Substrate | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 1-Alkoxy-4-bromo-5-nitroisoquinoline | Organostannane | Palladium Catalyst | 1-Alkoxy-4-aryl-5-nitroisoquinoline | High |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgtcichemicals.comnrochemistry.com This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance. wikipedia.org

The application of the Buchwald-Hartwig amination to protected 4-bromo-5-nitroisoquinolines allows for the introduction of various amino groups at the C4 position. The 1-methoxy and 1-benzyloxy protected derivatives of 4-bromo-5-nitroisoquinoline have been shown to be excellent substrates for this transformation, reacting with a range of amines to produce the corresponding 4-amino-5-nitroisoquinoline derivatives in high yields. researchgate.net This approach is crucial for synthesizing precursors to biologically active compounds and for further functionalization studies.

| Substrate | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 1-Alkoxy-4-bromo-5-nitroisoquinoline | Amine (Primary or Secondary) | Palladium Catalyst/Base | 1-Alkoxy-4-amino-5-nitroisoquinoline | High |

Biological Activities and Pharmacological Investigations of 4 Nitroisoquinoline and Its Derivatives

Antimicrobial Activity

Derivatives of the isoquinoline (B145761) and quinoline core structures have demonstrated notable antimicrobial properties. These compounds have been evaluated against a spectrum of clinically relevant bacteria, leading to a deeper understanding of their potential as antibacterial agents.

Studies have shown that derivatives of quinoline and isoquinoline exhibit a broad range of antibacterial activity, with a notable efficacy against Gram-positive bacteria. For instance, certain alkynyl isoquinoline derivatives have displayed potent bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. nih.govmdpi.com In contrast, their activity against Gram-negative bacteria is often less pronounced. This differential activity is thought to be related to the structural differences in the cell walls of these bacterial types, with the outer membrane of Gram-negative bacteria presenting a more significant barrier to drug penetration. scienceopen.com

Research into quinolinequinones also revealed significant activity primarily against Gram-positive strains such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Some of these compounds exhibited minimal inhibitory concentration (MIC) values comparable to the reference drug cefuroxime-Na against S. aureus. nih.gov Similarly, novel 8-hydroxyquinoline derivatives were found to be more active against Gram-positive bacteria than Gram-negative bacteria. scienceopen.com The nature and position of substituents on the quinoline or isoquinoline ring play a crucial role in determining the spectrum and potency of antibacterial activity.

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Alkynyl Isoquinolines (HSN584, HSN739) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity with MICs of 4 µg/mL or 8 µg/mL | nih.gov |

| Alkynyl Isoquinolines (HSN584, HSN739) | Vancomycin-resistant Staphylococcus aureus (VRSA) | Potent activity with MICs of 4 µg/mL or 8 µg/mL | nih.gov |

| Alkynyl Isoquinolines (HSN584, HSN739) | Staphylococcus epidermidis, Listeria monocytogenes, Streptococcus pneumoniae, Enterococcus faecalis, Clostridium difficile, Enterococcus faecium | Moderate antibacterial activity (MIC range = 4–16 µg/mL) | mdpi.com |

| Quinolonequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | Significant antibacterial activity with a MIC value of 1.22 μg/mL | nih.gov |

| Quinolonequinones (QQ2, QQ3) | Staphylococcus aureus | Low MIC values of 2.44 μg/mL | nih.gov |

| 8-Hydroxyquinoline Derivatives | Gram-positive bacteria (Vibrio parahaemolyticus, Staphylococcus aureus) | Active | scienceopen.com |

| 8-Hydroxyquinoline Derivatives | Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli) | Not active | scienceopen.com |

The mechanisms through which isoquinoline derivatives exert their antibacterial effects are multifaceted. Preliminary studies on alkynyl isoquinolines suggest that their bactericidal activity is not primarily due to the disruption of the bacterial membrane's integrity or potential. nih.gov Instead, evidence points towards the perturbation of cell wall and nucleic acid biosynthesis as key mechanisms of action. nih.govmdpi.com This mode of action distinguishes them from many conventional antibiotics and may offer an advantage against resistant strains. The ability of these compounds to target fundamental biosynthetic pathways is a promising characteristic for the development of new antibacterial drugs.

Antitumor and Cytotoxic Potential

In addition to their antimicrobial properties, isoquinoline and its related heterocyclic derivatives have been a focal point of anticancer drug discovery. A significant body of research has demonstrated their ability to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

A wide array of synthetic derivatives based on the quinoline, quinazoline, and isoquinoline frameworks has been evaluated for their cytotoxic effects against human cancer cell lines. For example, newly synthesized 6-nitro-4-substituted quinazolines have been assessed for their cytotoxicity against colon cancer (HCT-116) and lung cancer (A549) cells. nih.govnih.gov One particular compound, 6c, demonstrated superior to nearly equal cytotoxicity when compared to the established drug gefitinib. nih.gov

Furthermore, pyrazolo[4,3-f]quinoline derivatives have shown significant antiproliferative activity against a panel of human cancer cell lines, including those from the kidney (ACHN), colon (HCT-15), breast (MM231), lung (NCI-H23), gastric (NUGC-3), and prostate (PC-3). mdpi.com Certain compounds within this series, such as 1M, 2E, and 2P, were particularly effective, inhibiting 50% of cell growth at concentrations below 8 µM across all tested cell lines. mdpi.com

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 6-Nitro-4-substituted quinazolines (e.g., compound 6c) | Colon cancer (HCT-116), Lung cancer (A549) | Cytotoxicity | Superior or nearly equal to gefitinib | nih.gov |

| Pyrazolo[4,3-f]quinolines (1M, 2E, 2P) | Kidney (ACHN), Colon (HCT-15), Breast (MM231), Lung (NCI-H23), Gastric (NUGC-3), Prostate (PC-3) | GI50 | Below 8 µM | mdpi.com |

| 4-Hydroxyquinazoline derivative (IN17) | Colon cancer (HCT-15) | IC50 | 33.45 ± 1.79 μM | mdpi.com |

| 4-Hydroxyquinazoline derivative (IN17) | Breast cancer (HCC1937) | IC50 | 34.29 ± 2.68 μM | mdpi.com |

The antitumor effects of isoquinoline and its analogs are often attributed to their interaction with specific molecular targets that are crucial for cancer cell proliferation and survival. Many of these compounds function as inhibitors of key enzymes and signaling pathways. For instance, isoquinoline alkaloids have been shown to act on various aspects of cancer metabolism, including triggering cell death and inhibiting pro-survival signaling pathways. researchgate.net

A significant focus of research has been on the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer. Derivatives of the quinoline scaffold have been developed as inhibitors of c-Met, vascular endothelial growth factor (VEGF) receptors, and epidermal growth factor (EGF) receptors. nih.gov These receptors are pivotal in activating major carcinogenic pathways such as Ras/Raf/MEK and PI3K/Akt/mTOR. nih.gov The development of 4-anilinoquinoline-3-carbonitriles as potent EGFR kinase inhibitors further underscores the potential of this chemical class to target critical cancer-related enzymes. nih.gov Additionally, some pyrazolo[4,3-f]quinoline derivatives have been identified as inhibitors of DNA topoisomerase, an enzyme essential for DNA replication and a well-established target for cancer chemotherapy. mdpi.com

Poly(ADP-ribose)polymerase (PARP) enzymes, particularly PARP-1, play a critical role in DNA repair. The inhibition of PARP is a clinically validated strategy for treating certain cancers, especially those with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. Several heterocyclic compounds containing the quinoline and quinazoline core have been investigated as PARP inhibitors.

Novel 4-hydroxyquinazoline derivatives have been designed and synthesized with the aim of enhancing sensitivity in PARP inhibitor-resistant cells. mdpi.com One such derivative, compound B1, exhibited potent PARP1 inhibitory activity with an IC50 value of 63.81 ± 2.12 nM. mdpi.com Furthermore, research into new quinoxaline-based derivatives has led to the identification of potent PARP-1 inhibitors, with some compounds displaying IC50 values in the nanomolar range. nih.gov The design of these inhibitors often involves creating bioisosteric scaffolds of known PARP inhibitors like Olaparib. nih.gov Studies on 4(3H)-quinazolinone derivatives have also identified compounds with significant PARP inhibitory effects, highlighting the versatility of this heterocyclic system in targeting the enzyme. researchgate.net The development of dual inhibitors, such as those targeting both bromodomain-containing protein 4 (BRD4) and PARP1, represents an innovative approach to induce synthetic lethality in cancer cells. nih.gov

Applications as Fluorescent Probes in Biological Systems

The intrinsic photophysical properties of the isoquinoline scaffold have led to the exploration of its derivatives as fluorescent probes for monitoring biological processes. These probes can offer insights into the cellular microenvironment due to changes in their fluorescence characteristics in response to specific stimuli.

Intracellular pH Sensing

The regulation of pH within cellular compartments is critical for a multitude of physiological and pathological processes. Consequently, the development of sensitive probes for intracellular pH (pHi) is of significant interest in chemical biology. Isoquinoline derivatives have been engineered to act as fluorescent pH sensors.

A series of novel multifunctional probe molecules, known as isoquinoline betaines (IQBs), have been designed for their unique solvatofluorochromic properties. rsc.org These probes exhibit environmentally dependent emission, making them powerful tools for tracking various biological events. rsc.org The design of these IQB fluorophores incorporates an asymmetric donor-acceptor-donor' (D-A-D') architecture, which results in significant intramolecular charge transfer (ICT) upon excitation. This characteristic is key to their desirable photophysical properties. rsc.org

In one study, an IQB fluorescent probe was covalently conjugated to a pH-responsive nanoparticle. This system was successfully used to probe the nanoparticle's internal structural changes and monitor the release of a model peptide in real-time. rsc.org The study demonstrated that at a pH of 6.8, the internal environment of the nanoparticles showed a transition over a 15-minute period. Below this pH, the transition was observed to occur completely within one minute, indicating a significant rate enhancement in the more acidic environment. rsc.org This research highlights the potential of isoquinoline-based probes for sensing pH changes within biological systems, which is crucial for understanding processes like cellular internalization, where pH varies significantly between healthy and diseased cells, and within organelles like endosomes and lysosomes. rsc.org

Redox Potential Measurement

The redox potential of a biological system provides a measure of its oxidative or reductive state, which is fundamental to cellular metabolism and signaling. While specific use of 4-Nitroisoquinoline as a direct probe for redox potential measurement is not extensively documented in publicly available literature, the electrochemical properties of the broader isoquinoline class of compounds have been investigated.

The redox behavior of isoquinoline derivatives can be studied using electrochemical techniques like cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry. researchgate.net Such studies on biologically active isoquinolines, for instance, 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one (IQN), have been carried out to elucidate their redox mechanisms across a range of pH values. researchgate.net These investigations can determine key parameters such as pKa, diffusion coefficient, and the heterogeneous electron transfer rate constant, and confirm the involvement of protons in the redox mechanism by observing the shift in peak potential with pH changes. researchgate.net

Furthermore, the electrochemical properties of certain quinolinic–isoquinolinic derivatives have been explored, revealing reversible redox behaviors. nih.gov Some of these compounds exhibit a two-electron reversible electron transfer. nih.gov The reduction potential of these molecules can be influenced by the presence of different substituents on the isoquinoline ring. nih.gov While these studies focus on understanding the fundamental redox mechanisms of isoquinoline compounds rather than their application as probes, the detailed electrochemical characterization provides a basis for the potential design of isoquinoline-based sensors for redox potential.

Anti-parasitic Activity (e.g., Antifilarial)

Based on a comprehensive review of publicly available scientific literature, there is no specific information detailing the antifilarial activity of this compound or its direct derivatives. Research on the anti-parasitic properties of isoquinoline derivatives has often focused on other diseases. For instance, various isoquinoline derivatives have been synthesized and investigated for their antimalarial activity against strains of P. falciparum. researchgate.netnih.gov However, this activity is distinct from antifilarial efficacy.

General Pharmacological Relevance of Isoquinoline-based Compounds

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities. semanticscholar.orgwisdomlib.org Isoquinoline and its derivatives are integral to many pharmaceuticals due to their diverse biological effects. amerigoscientific.com

Isoquinoline derivatives have been associated with a broad spectrum of therapeutic applications, including:

Anticancer: Certain isoquinoline alkaloids can target and bind to nucleic acids, which modulates the stability of polynucleic acids and interferes with proteins involved in DNA replication, repair, or transcription. semanticscholar.org

Antimicrobial: These compounds have demonstrated notable activity against various bacterial and fungal strains. semanticscholar.orgwisdomlib.orgacs.org

Anti-inflammatory: Some derivatives possess anti-inflammatory properties. semanticscholar.orgwisdomlib.orgacs.org

Antiviral: The isoquinoline nucleus is found in compounds with antiviral activity, including antiretroviral agents like saquinavir. semanticscholar.orgwisdomlib.orgwikipedia.org

Analgesic: Natural alkaloids like morphine, which contain the isoquinoline structure, are well-known for their pain-relieving effects. semanticscholar.orgamerigoscientific.com

Antispasmodic: Papaverine (B1678415), an isoquinoline alkaloid, is used as an antispasmodic agent. semanticscholar.orgslideshare.net

The versatility of the isoquinoline ring allows for substitutions at various positions, leading to a diverse range of pharmacological actions. semanticscholar.org This structural diversity has made isoquinoline derivatives a significant focus of therapeutic research. acs.org

A variety of drugs on the market contain the isoquinoline nucleus, highlighting its importance in drug discovery and development. semanticscholar.orgzenodo.org

Table 1: Examples of Pharmacological Activities of Isoquinoline Derivatives

| Pharmacological Activity | Examples of Compounds/Derivatives |

|---|---|

| Anesthetics | Dimethisoquin |

| Antihypertensive | Quinapril, Debrisoquine |

| Antiretroviral | Saquinavir |

| Vasodilators | Papaverine |

| Analgesic | Morphine, Codeine |

Table 2: Selected Marketed Drugs Containing an Isoquinoline Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Nelfinavir | Antiretroviral |

| Apomorphine | Dopamine agonist (used for Parkinson's disease) |

| Quinapril | Antihypertensive (ACE inhibitor) |

| Praziquantel | Anthelmintic |

| Solifenacin | Antimuscarinic (used for overactive bladder) |

| Papaverine | Vasodilator |

| Metocurine | Neuromuscular blocker |

Computational and Theoretical Studies on 4 Nitroisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools in computational chemistry that provide deep insights into the electronic structure and properties of molecules. These methods are used to solve the Schrödinger equation, or approximations of it, for a given molecular system.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for examining the electronic structure of molecules. Its computational efficiency, stemming from its use of electron density rather than the more complex wavefunction, allows for the study of relatively large molecules.

For 4-nitroisoquinoline, DFT calculations would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by locating the minimum energy structure. This provides precise data on bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating key electronic descriptors such as the dipole moment, which indicates the molecule's polarity, and polarizability, which describes its response to an external electric field.

Vibrational Analysis: Simulating infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to confirm the optimized structure and to assign specific vibrational modes to the functional groups within the molecule.

Table 1: Representative DFT-Calculated Properties (Hypothetical for this compound)

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~4-5 D | High polarity due to the nitro group, influencing solubility and intermolecular interactions. |

| C-NO₂ Bond Length | ~1.47 Å | Indicates the strength and nature of the bond between the nitro group and the isoquinoline (B145761) ring. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It elucidates the charge distribution and delocalization of electron density within the molecule.

An NBO analysis of this compound would offer insights into:

Atomic Charges: Quantifying the electron distribution on each atom, which is crucial for understanding the molecule's electrostatic potential and reactive sites.

Hybridization: Describing the atomic orbitals that combine to form the bonds, for instance, the sp² hybridization of the carbon and nitrogen atoms in the aromatic rings.

Donor-Acceptor Interactions: The analysis quantifies the stabilization energy associated with the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this compound, significant interactions would be expected between the lone pairs of the isoquinoline nitrogen and the oxygen atoms of the nitro group with the antibonding orbitals of the aromatic system, reflecting hyperconjugation and resonance effects.

Table 2: Key NBO Interactions (Hypothetical for this compound)

| Donor NBO | Acceptor NBO | Stabilization Energy (E²) (kcal/mol) | Description |

|---|---|---|---|

| LP(1) N(ring) | π*(C-C) | High | Delocalization of the nitrogen lone pair into the aromatic system. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating ability (nucleophilicity), while the LUMO indicates the electron-accepting ability (electrophilicity).

For this compound, FMO analysis would reveal:

HOMO-LUMO Energies and Gap: The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The presence of the strongly electron-withdrawing nitro group is expected to significantly lower the LUMO energy of this compound, making it a good electron acceptor.

Orbital Distribution: The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is expected to be distributed primarily over the isoquinoline ring system, while the LUMO would likely be concentrated on the nitro group and the adjacent carbon atoms, highlighting these as potential sites for nucleophilic attack.

Table 3: FMO Properties (Hypothetical for this compound)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Represents the electron-donating capacity, located on the isoquinoline ring. |

| LUMO | -2.0 | Represents the electron-accepting capacity, influenced by the nitro group. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecular surface. It is an invaluable tool for identifying reactive sites and understanding intermolecular interactions. The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue showing areas of positive electrostatic potential (electron-poor).

An MEP map of this compound would likely display:

Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group, indicating these are the most probable sites for electrophilic attack and for forming hydrogen bonds as an acceptor.

Positive Potential (Blue): Located around the hydrogen atoms of the isoquinoline ring, suggesting these are sites susceptible to nucleophilic attack.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for investigating the detailed pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Analysis

A transition state is a specific, high-energy configuration along a reaction coordinate that separates reactants from products. The analysis of transition states is crucial for understanding reaction mechanisms and kinetics.

Computational transition state analysis involves:

Locating the Transition State Structure: Specialized algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the transition state.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor governing the reaction rate.

Frequency Calculations: A key characteristic of a true transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

For a reaction involving this compound, such as a nucleophilic aromatic substitution, transition state analysis could be used to:

Determine the precise geometry of the intermediate Meisenheimer complex and the transition states leading to its formation and subsequent decomposition.

Calculate the activation energies for these steps, allowing for a quantitative prediction of the reaction rate.

Compare the energies of transition states for nucleophilic attack at different positions on the isoquinoline ring, thereby predicting the regioselectivity of the reaction.

Regioselectivity Predictions

Computational methods are particularly adept at predicting the regioselectivity of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group and the nitrogen atom in the isoquinoline ring system activates the molecule for such reactions. Density Functional Theory (DFT) is a widely used quantum mechanical method to elucidate the factors governing where a nucleophile will preferentially attack the aromatic ring.

Theoretical studies on similar electron-deficient heterocyclic systems, such as 2,4-dichloroquinazolines, have shown that the site of nucleophilic attack can be predicted by analyzing the electronic structure of the molecule. nih.govnih.gov DFT calculations can determine the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic sites susceptible to nucleophilic attack. For this compound, the carbon atom at position 4 is expected to have a significant LUMO coefficient, making it a prime target for nucleophiles. nih.gov

Furthermore, computational models can calculate the activation energy for the formation of the Meisenheimer complex, the key intermediate in an SNAr reaction, at different positions on the ring. The reaction pathway with the lowest activation energy is the most kinetically favored. By comparing the calculated energy barriers for nucleophilic attack at various positions of the this compound molecule, a clear prediction of the major regioisomer can be made. nih.gov This approach combines machine learning with DFT to achieve fast and accurate predictions, which can significantly streamline synthetic efforts. researchgate.netchemrxiv.org

Below is a hypothetical data table illustrating the type of results a DFT study might yield for predicting the regioselectivity of a nucleophilic attack on this compound.

| Position of Attack | LUMO Coefficient (arbitrary units) | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| C1 | 0.15 | 25.8 | Minor Product |

| C3 | 0.21 | 22.1 | Minor Product |

| C5 | 0.35 | 18.5 | Major Product |

| C8 | 0.29 | 20.4 | Minor Product |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of this compound in a simulated environment, such as in a solvent or interacting with a biological macromolecule like an enzyme or receptor. mdpi.com By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of molecular conformations, fluctuations, and interactions. youtube.com

An MD simulation of this compound, for instance in an aqueous solution, could reveal important information about its solvation and dynamic stability. The simulation would track the trajectory of the this compound molecule and the surrounding water molecules, allowing for the analysis of parameters like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Such simulations can also be used to study the formation of hydrogen bonds between the nitro group and water molecules. nih.gov

In the context of drug discovery, MD simulations are crucial for understanding how a ligand like this compound binds to its biological target. After an initial docking pose is predicted, an MD simulation can be run to assess the stability of the ligand-protein complex. mdpi.com The simulation can reveal whether the initial binding pose is maintained over time, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone.

The following table presents hypothetical results from an MD simulation analysis of this compound bound to a hypothetical protein kinase, illustrating key metrics used to evaluate binding stability.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSF (Å, Binding Site Avg.) | Key H-Bonds Occupancy (%) |

| 0-25 | 1.2 ± 0.3 | 0.8 ± 0.2 | LYS72 (85%), ASP184 (60%) |

| 25-50 | 1.4 ± 0.4 | 0.9 ± 0.3 | LYS72 (81%), ASP184 (55%) |

| 50-75 | 1.3 ± 0.2 | 0.8 ± 0.2 | LYS72 (88%), ASP184 (62%) |

| 75-100 | 1.4 ± 0.3 | 0.9 ± 0.2 | LYS72 (84%), ASP184 (58%) |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, provides a mathematical framework to correlate molecular features (descriptors) with activity. nih.govmdpi.com This approach is instrumental in optimizing lead compounds by predicting the activity of new, unsynthesized derivatives. japsonline.com

For this compound, a QSAR study would begin with a dataset of its derivatives with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀). For each derivative, a wide range of molecular descriptors would be calculated, including:

2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices. aimspress.com

3D Descriptors: Molecular shape, surface area, and volume.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms (e.g., Support Vector Machines, Random Forest), are then used to build a mathematical model that links a combination of these descriptors to the observed biological activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of novel this compound analogs, prioritizing the synthesis of the most promising candidates. japsonline.comnih.gov

For example, a QSAR model might reveal that increasing the steric bulk at a certain position of the isoquinoline ring and decreasing the electrostatic potential of another region enhances the desired biological activity. These insights provide a rational basis for further chemical modification. nih.gov

A hypothetical QSAR data table for a series of this compound derivatives is shown below, illustrating the relationship between selected descriptors and biological activity.

| Compound | R-Group at C5 | Molecular Weight ( g/mol ) | LogP | Predicted pIC₅₀ |

| 1 | -H | 174.16 | 1.90 | 5.2 |

| 2 | -Cl | 208.61 | 2.45 | 5.8 |

| 3 | -CH₃ | 188.19 | 2.31 | 5.5 |

| 4 | -OCH₃ | 204.19 | 1.85 | 6.1 |

| 5 | -NH₂ | 189.18 | 1.28 | 6.4 |

Advanced Analytical Techniques for 4 Nitroisoquinoline Research

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-nitroisoquinoline by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may differ from experimental results.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | 9.3 - 9.5 | s |

| H-3 | 8.7 - 8.9 | s |

| H-5 | 8.2 - 8.4 | d |

| H-6 | 7.8 - 8.0 | t |

| H-7 | 7.9 - 8.1 | t |

| H-8 | 8.4 - 8.6 | d |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in this compound. The carbon atoms of the isoquinoline (B145761) core and the carbon bearing the nitro group will exhibit characteristic chemical shifts. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired over a longer period.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may differ from experimental results.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-3 | 140 - 145 |

| C-4 | 148 - 152 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 126 - 130 |

| C-7 | 130 - 135 |

| C-8 | 122 - 126 |

| C-8a | 135 - 140 |